molecular formula C14H4N4 B12830149 Naphthalene-2,3,6,7-tetracarbonitrile

Naphthalene-2,3,6,7-tetracarbonitrile

Cat. No.: B12830149
M. Wt: 228.21 g/mol
InChI Key: LGSJQDNMGXBFCJ-UHFFFAOYSA-N
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Description

Naphthalene-2,3,6,7-tetracarbonitrile is a high-purity chemical building block designed for advanced materials research. Its molecular structure, featuring four electron-withdrawing cyano groups on a naphthalene core, makes it a versatile precursor for synthesizing organic compounds with extended π-conjugation. A primary research application of this compound is in the on-surface synthesis of π-expanded phthalocyanines and naphthalocyanines . On metallic surfaces like Ag(111), ortho-dicarbonitrile precursors can undergo cyclotetramerization, a reaction leading to the formation of large, planar macrocycles . These resulting complexes are promising materials for optoelectronic applications , including catalysis, energy storage, and transformation, due to their excellent controllability, stability, and porosity . The extended π-electron system achieved through this synthesis leads to red-shifted absorption spectra , which is of particular interest for developing near-infrared (NIR) emitting materials . Furthermore, the tetracarbonitrile functional group offers multiple sites for constructing complex covalent organic frameworks (COFs) and metal-organic architectures . When incorporated into polymers or frameworks, the rigid and conjugated backbone of the product can contribute to reducing the HOMO-LUMO gap, a key strategy for tuning the electronic and optical properties of the resulting material for specific device requirements . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H4N4

Molecular Weight

228.21 g/mol

IUPAC Name

naphthalene-2,3,6,7-tetracarbonitrile

InChI

InChI=1S/C14H4N4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H

InChI Key

LGSJQDNMGXBFCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Starting from 2,3,6,7-Naphthalenetetracarboxylic Acid or Dianhydride

  • Preparation of 2,3,6,7-naphthalenetetracarboxylic acid is often the initial step. This compound can be synthesized by dehydrogenation of octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride using halogenation (chlorine or bromine) at elevated temperatures (~150°C or higher), followed by hydrolysis to yield the acid.

  • The 2,3,6,7-naphthalenetetracarboxylic dianhydride is isolated by filtration and purified by recrystallization. This anhydride serves as a versatile intermediate for further functionalization.

Conversion of Carboxyl Groups to Nitriles

  • The tetracarboxylic acid or its derivatives (anhydrides, esters) can be converted to the corresponding tetranitrile by classical dehydration reactions of amides or direct substitution reactions.

  • For example, the acid chloride or acid bromide derivatives of 2,3,6,7-naphthalenetetracarboxylic acid can be transformed into the corresponding amides, which upon dehydration yield the nitrile groups.

  • Alternatively, direct cyanation methods may be employed, but these are less commonly reported due to the stability and reactivity of the naphthalene core.

Detailed Preparation Method from Literature and Patents

Step Description Conditions Notes
1 Synthesis of 2,3,6,7-naphthalenetetracarboxylic dianhydride Dehydrogenation of octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride with bromine or chlorine in trichlorobenzene at reflux (~210-215°C) Hydrogen halide byproduct escapes; reaction time ~7 hours; product isolated by filtration and vacuum drying
2 Hydrolysis of dianhydride to tetracarboxylic acid Reflux in aqueous acidic medium (e.g., water with HCl) Yields light brown crystals; purified by recrystallization
3 Conversion to acid halides (chloride/bromide) Reaction with thionyl chloride or similar reagents Prepares reactive intermediates for amide formation
4 Formation of amides Reaction of acid halides with ammonia or amines Precursor to nitrile formation
5 Dehydration of amides to nitriles Treatment with dehydrating agents (e.g., phosphorus oxychloride, P2O5) Yields 2,3,6,7-tetracyanonaphthalene (this compound)

Alternative Synthetic Approaches

While the above method is classical and well-documented, other approaches include:

  • Oxidation of 2,3,6,7-tetramethyl derivatives : Starting from 2,3,6,7-tetramethylnaphthalene or related anthracene derivatives, oxidation with strong oxidants (e.g., potassium permanganate) can yield tetracarboxylic acids, which can then be converted to nitriles.

  • Direct cyanation of halogenated naphthalene derivatives : Halogenated naphthalene intermediates can undergo nucleophilic substitution with cyanide sources to introduce nitrile groups, though this method requires careful control due to potential side reactions.

Research Findings and Industrial Considerations

  • The preparation of 2,3,6,7-naphthalenetetracarboxylic acid and its derivatives is well-established, with high yields and purity achievable through controlled halogenation and hydrolysis steps.

  • Conversion to nitriles requires efficient dehydration of amide intermediates, with phosphorus oxychloride or similar reagents commonly used.

  • Industrial synthesis favors methods that avoid harsh chlorinated solvents and minimize hazardous byproducts. For example, the use of ferric chloride catalysts and dimethoxymethane as greener alternatives has been reported for related anthracene derivatives, indicating potential for environmentally friendlier processes.

  • Purification typically involves recrystallization and Soxhlet extraction to obtain high-purity crystalline products suitable for advanced applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Purity Advantages Limitations
Halogenation & Hydrolysis Octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride Bromine/Chlorine, Trichlorobenzene, HCl Reflux 210-215°C, aqueous reflux High purity dianhydride and acid Well-established, scalable Requires handling of halogens and corrosive reagents
Acid Halide to Amide to Nitrile 2,3,6,7-naphthalenetetracarboxylic acid Thionyl chloride, ammonia, dehydrating agents Room temp to reflux, dehydration step High purity tetranitrile Direct route to nitriles Multi-step, uses hazardous reagents
Oxidation of Tetramethyl Derivatives 2,3,6,7-tetramethylnaphthalene KMnO4, pyridine, water Reflux conditions Moderate to high yield Uses accessible starting materials Requires strong oxidants, multiple steps

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3,6,7-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Naphthalene-2,3,6,7-tetracarbonitrile has garnered attention in materials science due to its planar structure and electron-deficient nature. Its potential applications include:

  • Organic Semiconductors : The compound's electronic properties make it a candidate for use in organic semiconductor devices. Its ability to form stable charge transfer complexes enhances its utility in this domain.
  • Covalent Organic Frameworks : The compound can be utilized in the synthesis of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis. The cyano groups facilitate interactions with metal ions and other organic molecules through coordination bonds and π-π stacking interactions.

Organic Electronics

The electronic properties of this compound make it suitable for organic electronic applications:

  • Light Emitting Diodes (LEDs) : The compound can be incorporated into the design of organic light-emitting diodes due to its ability to form excimers and facilitate charge transport.
  • Photovoltaic Cells : Research indicates that the compound may enhance the efficiency of organic photovoltaic cells by improving charge separation and transport mechanisms.

Biological Applications

Emerging studies suggest that this compound may possess biological activities worth exploring:

Case Studies

Several studies have highlighted the applications and potential of naphthalene-based compounds:

  • Synthesis of Naphthalene-Chalcone Derivatives : A study synthesized a series of naphthalene-chalcone derivatives that exhibited significant anticancer and antimicrobial activities. Among them was a compound with an IC50 value indicating potent activity against cancer cell lines .
  • Photoinduced Reactions : Research has explored photoinduced reactions involving electron-deficient alkenes and naphthalene derivatives. These reactions could lead to novel synthetic pathways for creating functionalized alkenes relevant in various chemical processes .

Mechanism of Action

The mechanism by which naphthalene-2,3,6,7-tetracarbonitrile exerts its effects depends on the specific application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In chemical reactions, the cyano groups act as electron-withdrawing groups, influencing the reactivity of the naphthalene ring .

Comparison with Similar Compounds

11,12-Bis(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-2,3,6,7-tetracarbonitrile (TPA-PZTCN)

  • Structure: Combines the this compound core with two triphenylamine (TPA) donors at the 11 and 12 positions .
  • Function : Acts as a TADF assistant dopant, converting triplets into singlets for energy transfer to NIR emitters like BBT-TPA .
  • Performance : Enables dual-band NIR electroluminescence (EL) at 734 nm and 901 nm, with external quantum efficiencies (EQE) of 13.4% and 1.1%, respectively .

3,6-Bis(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile (M56)

  • Structure: Features two cyano groups at positions 11 and 12, paired with extended π-conjugation .
  • Function : NIR-TADF emitter with an EL peak at 698 nm.
  • Performance: Achieves an EQE of 7.68% but lower PLQY compared to tetracyano analogs due to reduced electron-deficiency .

11,12-Bis(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-2,3,6,7-tetracarbonitrile (M57)

  • Structure: Incorporates four cyano groups (2,3,6,7) and TPA donors, enhancing electron-deficiency .
  • Function : High-efficiency NIR-TADF emitter.
  • Performance : PLQY >40% and EL peak at 734 nm with EQE of 13.4%, outperforming M56 due to stronger acceptor strength .

APDC-DTPA

  • Structure : Uses acenaphthene-[1,2-b]-pyrazine-8,9-dicarbonitrile (APDC) as an acceptor instead of tetracarbonitrile .
  • Function: Achieves redshifted EL (777 nm) in non-doped OLEDs.
  • Performance : EQE of 2.19%, lower than M57 but suitable for longer-wavelength applications .

Comparative Performance Metrics

Compound Cyano Groups EL Peak (nm) PLQY (%) EQE (%) Key Application
TPA-PZTCN 4 734, 901 N/A 13.4 Dual-band NIR OLEDs
M57 4 734 >40 13.4 High-efficiency NIR OLEDs
M56 2 698 Moderate 7.68 NIR OLEDs
APDC-DTPA 2 777 Moderate 2.19 Redshifted NIR OLEDs

Key Observations :

Electron-Deficiency: Increasing the number of cyano groups (e.g., M57 vs. M56) enhances electron-deficiency, improving PLQY and EQE .

Emission Tuning : Substitution patterns (e.g., TPA-PZTCN’s V-shaped structure) enable dual-band emission, while acceptor modifications (e.g., APDC in APDC-DTPA) redshift emission .

Device Lifetime : Compounds like MV13 (dibenzo[a,c]phenazine-2,3,6,7-tetracarbonitrile core) demonstrate operational stability >600 hours in OLEDs, attributed to rigid molecular frameworks .

Comparison with Brominated Naphthalene Derivatives

  • TBNDI: Bromine atoms at 2,3,6,7 positions enable synthesis of core-tetrasubstituted naphthalene diimides but lack optoelectronic utility due to weaker electron-withdrawing effects compared to cyano groups .

Q & A

Q. Table 1. Key Parameters for Risk-of-Bias Assessment in Toxicity Studies

CriteriaHigh ConfidenceLow Confidence
Exposure characterizationDose verified via LC-MSEstimated from literature
BlindingDouble-blind designUnblinded personnel
Outcome completenessFull data reportedSelective reporting
RandomizationBlock randomizationNon-randomized groups
Adapted from ATSDR’s tiered bias assessment .

Q. Table 2. Computational vs. Experimental Electronic Properties

PropertyDFT PredictionExperimental ValueMethod (Reference)
Ionization Energy (eV)7.87.6 ± 0.03Photoelectron spectroscopy
Electron Affinity (eV)3.2PendingCyclic voltammetry

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